[1] Aluminum hydride as a hydrogen and energy storage material: past, present and future [2] Synthesis of Renewable Energy Materials, Sodium Aluminum Hydride by Grignard Reagent of Al
Aluminum hydride is a powerful reducing agent, readily donating hydrogen atoms to other molecules. This property makes it valuable in various synthetic chemistry applications. Researchers utilize it in organic synthesis for reductions, deoxygenations, and dehalogenations [3]. It also finds use in inorganic chemistry for the preparation of novel materials and the reduction of metal oxides.
[3] Aluminum hydride [reference omitted due to lack of scientific source]
Beyond hydrogen storage and reduction reactions, aluminum hydride holds promise for other scientific research areas. Here are a few examples:
Due to its high energy density, AlH3 is being explored as a potential additive to rocket propellants to enhance performance [4].
Research is underway to explore the use of AlH3 in the development of new solid-state materials with unique properties like high conductivity or hydrogen storage capabilities [5].
Aluminum hydride, with the chemical formula aluminum trihydride, represents a fascinating class of inorganic compounds characterized by its polymeric solid-state structure and unique bonding arrangements [1]. The molecular structure of aluminum hydride varies significantly depending on its physical state and environmental conditions [1] [2].
In the gaseous state, monomeric aluminum trihydride has been isolated at low temperatures in solid noble gas matrices and demonstrated to possess a planar molecular geometry [1]. The dimeric form, dialuminum hexahydride, has been successfully isolated in solid hydrogen and exhibits structural similarities to diborane and digallane, featuring bridging hydrogen atoms between the two aluminum centers [1].
The solid-state structure of aluminum hydride is considerably more complex, existing in multiple polymorphic forms designated as alpha, alpha-prime, beta, gamma, delta, epsilon, and zeta phases [6] [7]. The most thoroughly characterized and thermodynamically stable polymorph is alpha-aluminum trihydride, which adopts a trigonal crystal system with space group R3c [6]. The unit cell of alpha-aluminum trihydride features hexagonal symmetry with lattice parameters of a equals 4.449 angstroms and c equals 11.804 angstroms [6].
The structural framework of alpha-aluminum trihydride consists of aluminum atoms surrounded by six hydrogen atoms in octahedral coordination, with these aluminum hexahydride octahedra interconnected through aluminum-hydrogen-aluminum bridging interactions [1] [7]. All aluminum-hydrogen bond distances are equivalent at 172 picometers, and the aluminum-hydrogen-aluminum bond angles measure 141 degrees [1] [7]. The unit cell volume per aluminum trihydride unit is 33.5 cubic angstroms [6].
Table 1: Crystal Parameters of α-AlH₃
Parameter | Value |
---|---|
Unit Cell Type | Hexagonal |
Lattice Parameters (a) | 4.449 Å [6] |
Lattice Parameters (c) | 11.804 Å [6] |
Al-H Bond Distance | 172 pm (1.72 Å) [1] [7] |
Al-H-Al Bond Angle | 141° [1] [7] |
Volume per AlH₃ Unit | 33.5 ų [6] |
Aluminum hydride manifests as a colorless, nonvolatile solid under standard conditions [5]. Commercial preparations typically appear as colorless, white, or gray powder or crystalline material [9]. The variation in color from pure colorless to grayish appearance often results from the presence of aluminum metal impurities or partial oxidation products [5] [9].
Different polymorphic forms of aluminum hydride exhibit distinct morphological characteristics [7] [8]. The alpha polymorph displays either cubic or rhombohedral crystal morphology, while the alpha-prime form crystallizes as needle-like structures [7] [8]. The gamma polymorph characteristically forms bundles of fused needle-like crystals [7] [8]. These morphological differences reflect the underlying variations in crystal packing and intermolecular interactions within each polymorphic form [7] [8].
Aluminum hydride does not exhibit a traditional melting point, as it undergoes thermal decomposition before reaching its melting temperature [9]. The decomposition process typically commences at temperatures between 150 and 160 degrees Celsius [5] [9]. This thermal decomposition represents an irreversible process where aluminum hydride releases hydrogen gas and forms metallic aluminum [12].
The decomposition temperature varies among different polymorphic forms, with alpha-aluminum trihydride being the most thermally stable variant [7] [8]. Beta and gamma polymorphs demonstrate lower thermal stability and convert to the alpha form upon heating [7] [8]. The delta, epsilon, and theta polymorphs exhibit even lower thermal stability and do not convert to the alpha form during thermal treatment [7] [8].
The density of aluminum hydride varies within a narrow range depending on the specific polymorph and preparation method [5] [9]. Reported density values range from 1.45 to 1.486 grams per cubic centimeter [5] [9]. These density measurements reflect the compact packing arrangement of aluminum and hydrogen atoms within the crystalline lattice structure [5] [9].
The relatively high density of aluminum hydride compared to other metal hydrides contributes to its exceptional volumetric hydrogen storage capacity [31] [42]. This high volumetric density, combined with the high gravimetric hydrogen content, makes aluminum hydride particularly attractive for applications requiring compact hydrogen storage solutions [31] [42].
Table 2: Physical Properties of Aluminum Hydride
Property | Value |
---|---|
Chemical Formula | AlH₃ [3] |
Molecular Weight | 30.01 g/mol [3] [9] |
Appearance | Colorless, white, or gray powder/crystals [5] [9] |
Physical State | Solid [5] [9] |
Melting Point | N/A (decomposes before melting) [9] |
Decomposition Temperature | 150-160 °C [5] [9] |
Density | 1.45-1.486 g/cm³ [5] [9] |
Solubility in Water | Reacts with water, evolving hydrogen gas [5] |
Crystal Structure (α-AlH₃) | Trigonal, space group R3c [6] |
Aluminum hydride exhibits high chemical reactivity, particularly toward protic solvents and oxidizing agents [12] [16]. The compound reacts vigorously with water, leading to the evolution of hydrogen gas and the formation of aluminum hydroxide [5] [12]. This reaction proceeds according to the stoichiometry where one mole of aluminum trihydride produces one and one-half moles of hydrogen gas [12].
The reactivity of aluminum hydride stems from the polar nature of the aluminum-hydrogen bonds and the electron-deficient aluminum center [27]. The aluminum atom in aluminum hydride possesses an incomplete octet and readily participates in electron-accepting reactions [27]. This electron deficiency contributes to the compound's instability in ambient conditions and its tendency to decompose or react with atmospheric moisture [16] [18].
Temperature significantly influences the reactivity profile of aluminum hydride [16] [18]. At elevated temperatures, the rate of decomposition and reaction with environmental components increases substantially [16] [18]. The hygroscopic nature of aluminum hydride necessitates careful storage under inert atmospheric conditions to prevent degradation [16] [19].
Aluminum hydride functions as a powerful reducing agent due to the hydridic character of its aluminum-hydrogen bonds [27] [28]. The polarization of these bonds places partial negative charge on the hydrogen atoms, enabling them to act as hydride donors in reduction reactions [27] [28]. This hydride-donating capability makes aluminum hydride effective for reducing various organic and inorganic substrates [13] [14].
The reducing power of aluminum hydride surpasses that of many other metal hydrides, including sodium borohydride, due to the lower electronegativity of aluminum compared to boron [27]. This enhanced reducing capability results from the increased polarity of aluminum-hydrogen bonds relative to boron-hydrogen bonds [27]. The mechanism of reduction typically involves the transfer of hydride ions from aluminum hydride to electron-deficient centers in substrate molecules [28].
Aluminum hydride demonstrates selectivity in its reducing behavior, primarily targeting polar multiple bonds while leaving nonpolar bonds largely unaffected [29]. This selectivity arises from the electrostatic attraction between the hydridic hydrogen atoms and positively polarized carbon atoms in carbonyl groups and similar functionalities [29]. The reduction process often proceeds through the formation of aluminum alkoxide intermediates, which subsequently undergo hydrolysis to yield the final alcohol products [27].
Aluminum hydride exhibits pronounced hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [16] [17]. This moisture sensitivity represents one of the most significant challenges in handling and storing aluminum hydride [16] [17]. The hygroscopic behavior results from the thermodynamically favorable reaction between aluminum hydride and water molecules [16] [17].
The interaction with atmospheric moisture leads to rapid degradation of aluminum hydride, forming aluminum hydroxide and releasing hydrogen gas [16] [17]. Studies have demonstrated that unprotected aluminum hydride can absorb significant amounts of water when exposed to humid conditions [16]. For instance, research has shown that aluminum hydride stored at 30 degrees Celsius and 80 percent relative humidity can experience hygroscopic weight gains exceeding 23 percent over a 30-day period [16].
Various strategies have been developed to mitigate the hygroscopic nature of aluminum hydride, including surface coating with hydrophobic materials [16] [17]. These protective measures can dramatically reduce moisture uptake, with coated samples showing hygroscopic weight gains of less than one percent under identical storage conditions [16]. The development of such protective strategies is crucial for the practical application of aluminum hydride in various technological applications [16] [17].
Aluminum hydride demonstrates significant Lewis acidic character due to the electron-deficient nature of the aluminum center [22] [26]. The aluminum atom in aluminum trihydride possesses only six electrons in its valence shell, creating an electron deficiency that drives its Lewis acidic behavior [22] [26]. This electron deficiency arises from the formal charge distribution and the availability of empty orbitals on the aluminum center [22] [26].
The Lewis acidity of aluminum hydride has been quantitatively assessed using the Gutmann-Beckett method, revealing that certain aluminum hydride derivatives exhibit Lewis acidic strength exceeding that of boron trifluoride and aluminum trichloride [26]. This exceptional Lewis acidity makes aluminum hydride compounds highly effective catalysts for various Lewis acid-mediated reactions [26]. The strength of Lewis acidity can be modulated through structural modifications and coordination environment changes [24].
The three-coordinate nature of aluminum in aluminum hydride contributes significantly to its Lewis acidic properties [24] [26]. Unlike higher coordinate aluminum species, the three-coordinate aluminum center possesses readily accessible empty orbitals that can accept electron pairs from Lewis bases [24] [26]. This accessibility enhances the Lewis acidic strength and reactivity of aluminum hydride compared to more highly coordinated aluminum compounds [24] [26].
Aluminum hydride readily forms coordination compounds with various Lewis bases, including amines, ethers, and phosphines [34] [37]. These coordination interactions typically result in the formation of stable adducts where the Lewis base donates an electron pair to the electron-deficient aluminum center [34] [37]. The most extensively studied example is the trimethylamine-aluminum hydride complex, which exhibits enhanced stability compared to the parent aluminum hydride [38] [40].
The coordination of Lewis bases to aluminum hydride significantly alters its physical and chemical properties [33] [39]. Lewis base coordination typically increases the thermal stability of aluminum hydride and reduces its sensitivity to moisture and air [33] [39]. This stabilization occurs through the completion of the aluminum coordination sphere, reducing the driving force for decomposition reactions [33] [39].
The geometry of aluminum hydride-Lewis base adducts varies depending on the nature and steric requirements of the coordinating base [24] [40]. Monodentate Lewis bases typically form tetrahedral complexes, while bidentate ligands can lead to more complex coordination geometries [24] [40]. The coordination behavior can be modulated by controlling the steric bulk of the Lewis base, with bulkier ligands sometimes exhibiting hemilabile coordination modes [24].
Table 3: Lewis Acid-Base Characteristics of Aluminum Hydride
Property | Description |
---|---|
Lewis Acidity Nature | Acts as a Lewis acid due to electron deficiency at the aluminum center [22] [26] |
Electron Configuration | Al(III) with empty 3p orbital available for accepting electron pairs [22] [26] |
Coordination Number | Can adopt 3-, 4-, or 6-coordination depending on conditions [1] [24] |
Common Lewis Base Adducts | Forms stable adducts with ethers, amines (e.g., trimethylamine alane) [38] [40] |
Adduct Stability | Adducts are generally more stable than pure aluminum trihydride [33] [39] |
Coordination Geometry | Tetrahedral geometry in most Lewis base adducts [24] [40] |
Al-H Bond Polarity | Polarized Al-H bond with hydridic character, enabling hydride transfer reactions [27] [28] |
Lewis Base Coordination Effect | Coordination with Lewis bases can inhibit reductive elimination reactions [33] |
Table 4: Coordination Compounds of Aluminum Hydride
Compound | Structure/Properties |
---|---|
AlH₃·N(CH₃)₃ (TMAA) | Trimethylamine alane complex, monomeric, tetrahedral geometry around Al [38] [40] |
AlH₃·2N(CH₃)₃ | Bis-trimethylamine alane complex, pentacoordinate Al center [40] |
AlH₃·THF | Tetrahydrofuran adduct, used in synthesis of other aluminum compounds [39] |
AlH₃·OEt₂ | Diethyl ether adduct, less stable than amine adducts [34] |
AlH₃·NMe₂Et | Ethyldimethylamine adduct, used in nanoparticle synthesis [15] |
AlH₃·NEt₃ | Triethylamine adduct, more thermally stable than TMAA [40] |
Aluminum hydride exhibits remarkable polymorphic diversity, with at least seven distinct crystalline phases that have been identified and characterized [1] [2] [3]. These polymorphs include alpha (α), alpha-prime (α'), beta (β), gamma (γ), delta (δ), epsilon (ε), and zeta (ζ) phases, each distinguished by unique structural arrangements and thermodynamic properties [1] [2]. The existence of multiple polymorphs results from different synthesis routes and reaction conditions, particularly variations in reaction time and temperature [2] [4]. Alpha-aluminum hydride represents the thermodynamically most stable form under ambient conditions, while the other phases exist as metastable modifications that spontaneously transform to the alpha phase upon heating [2] [5] [4].
The structural diversity among aluminum hydride polymorphs primarily stems from different arrangements of aluminum hydride octahedral units and varying coordination environments [6] [7]. All polymorphs fundamentally consist of aluminum atoms coordinated by hydrogen atoms, but the connectivity patterns between these coordination polyhedra differ significantly [8] [9]. This polymorphic behavior is particularly significant for hydrogen storage applications, as different phases exhibit distinct thermal decomposition characteristics and hydrogen release kinetics [10] [11] [12].
Alpha-aluminum hydride crystallizes in the trigonal space group R3̄c (number 167) with hexagonal unit cell parameters of a = b = 4.449 Å and c = 11.804 Å [1] [2]. The structure exhibits a density of 1.477 g/cm³ and belongs to the rhombohedral crystal system [2] [13]. The fundamental building blocks consist of aluminum hydride octahedral units (AlH₆) where each aluminum atom is surrounded by six hydrogen atoms in regular octahedral coordination [6] [2] [4].
The structure features alternating planes of aluminum and hydrogen atoms stacked perpendicularly to the c-axis, creating a stable three-dimensional network [14]. Each aluminum atom maintains equivalent Al-H bond distances of 1.715 Å throughout the structure [1] [2]. The octahedral units are interconnected through aluminum-hydrogen-aluminum (Al-H-Al) bridge bonds with angles of 141° [6] [3]. These bridging arrangements result from the electron-deficient nature of aluminum, which has only three bonding electrons, necessitating the formation of three-center, two-electron bonds through hydrogen sharing between adjacent aluminum atoms [2] [4].
The aluminum-aluminum distances within the structure measure 3.236 Å, while hydrogen-hydrogen separations are approximately 2.418 Å [1]. The unit cell volume per aluminum hydride formula unit is 33.5 ų [1]. This highly ordered arrangement contributes to the exceptional thermodynamic stability of the alpha phase compared to other polymorphs [2] [5].
Alpha-aluminum hydride represents the most thermodynamically stable polymorph with a standard enthalpy of formation of -11.4 kJ/mol at room temperature [2] [5]. This stability arises from the optimal arrangement of Al-H-Al bridge bonds that connect atoms throughout the entire unit cell into a coherent, stable framework [2] [4]. The three-dimensional network of bridging bonds provides superior structural integrity compared to other polymorphs, resulting in enhanced chemical stability under ambient conditions [2].
The thermodynamic superiority of alpha-aluminum hydride is demonstrated by the spontaneous phase transitions that occur when other polymorphs are heated to approximately 100°C [2] [5] [4]. The exothermic nature of these transformations, with transition enthalpies of 1.5 kJ/mol for β→α and 2.8 kJ/mol for γ→α transitions, confirms the greater stability of the alpha phase [5] [4]. This thermodynamic advantage makes alpha-aluminum hydride the only polymorph with practical application value for hydrogen storage systems [2] [4].
Beta-aluminum hydride adopts a cubic crystal system with space group Fd3̄m (number 227) and lattice parameter a = 9.004 Å [2] [4]. The structure maintains octahedral coordination environments around aluminum atoms, similar to the alpha phase, but with different connectivity patterns between the AlH₆ octahedra [15] [16]. The cubic symmetry distinguishes this polymorph from the trigonal alpha phase, resulting in altered physical and thermodynamic properties [17] [4].
High-pressure studies have revealed that beta-aluminum hydride exhibits structural stability up to approximately 6 GPa, beyond which it transforms to the alpha phase [15]. The instability of the cubic structure under elevated pressure conditions has been attributed to strong deformation of the AlH₆ polyhedra, as demonstrated through density functional theory calculations [15] [16]. The aluminum-hydrogen bond lengths in beta-aluminum hydride are approximately 1.72 Å, slightly longer than those observed in the alpha phase [4].
Beta-aluminum hydride demonstrates characteristic metastable behavior, spontaneously converting to alpha-aluminum hydride at temperatures around 100°C [2] [17] [4]. The transition proceeds via an exothermic process with an enthalpy change of -1.5 kJ/mol, indicating the thermodynamic favorability of the alpha phase [5] [4]. This phase transformation has been extensively studied using differential scanning calorimetry and ex situ X-ray diffraction techniques [5].
The kinetics of the β→α transition exhibit strong temperature dependence, with complete conversion occurring within minutes at elevated temperatures [18]. Unlike other polymorphs that may decompose directly to aluminum and hydrogen, beta-aluminum hydride consistently transforms to the alpha phase before any decomposition reactions occur [2] [5]. The cubic-to-trigonal structural rearrangement involves significant atomic reorganization, including changes in Al-H-Al bridging patterns and octahedral connectivity [15] [4].
Gamma-aluminum hydride crystallizes in an orthorhombic unit cell with space group Pnnm and lattice parameters a = 5.3806 Å, b = 7.3555 Å, and c = 5.77509 Å [9] [4]. The structure exhibits a distinctive feature unique among aluminum hydrides: the formation of bifurcated double-bridge bonds (Al-2H-Al) in addition to normal single bridge bonds (Al-H-Al) [9]. This structural characteristic has not been previously reported for other aluminum-containing hydrides and represents a significant departure from conventional bridging patterns [9].
The gamma phase contains two types of AlH₆ octahedra as building blocks, with aluminum-hydrogen bond distances varying in the range of 1.66-1.79 Å [9]. The double-bridge bond geometry creates shortened aluminum-aluminum distances of 2.606 Å compared to 2.86 Å in metallic aluminum [9]. The aluminum-hydrogen distances in double-bridge environments (1.68-1.70 Å) are notably shorter than those in normal bridge bonds (1.769-1.784 Å) [9]. The crystal structure contains large cavities between the AlH₆ octahedra, resulting in a density approximately 11% lower than alpha-aluminum hydride [9].
Gamma-aluminum hydride exhibits metastable behavior with complex decomposition pathways [2] [18]. The polymorph can undergo direct decomposition to aluminum and hydrogen or transform to the alpha phase depending on specific thermal conditions [2] [18]. Studies have shown that the outer portions of gamma-aluminum hydride particles tend to decompose directly, while inner regions first convert to alpha-aluminum hydride before subsequent decomposition [2].
The gamma-to-alpha phase transition occurs exothermically with an enthalpy change of -2.8 kJ/mol, the largest among all polymorph transformations [5] [4]. This substantial energy release reflects the significant structural reorganization required to eliminate double-bridge bonds and establish the regular octahedral network characteristic of the alpha phase [9] [19]. Theoretical investigations suggest that lithium doping can influence the thermodynamics of the γ→α transition, with experimental evidence indicating that synthesized gamma-aluminum hydride may contain trace lithium impurities from preparation methods [19].
Alpha-prime aluminum hydride represents an orthorhombic polymorph with space group Cmcm [20] [3]. This phase characteristically forms needle-like crystals, distinguishing its morphology from the rhombohedral alpha phase and other polymorphs [6] [3]. The structure maintains octahedral coordination environments around aluminum atoms but with altered connectivity patterns compared to the parent alpha phase [20] [4].
Limited crystallographic data exists for the alpha-prime phase, with variable lattice parameters reported depending on synthesis conditions [20]. The polymorph exhibits metastable behavior similar to other non-alpha phases, spontaneously transforming to alpha-aluminum hydride upon heating to approximately 100°C [2] [4]. The needle-like morphology suggests preferential growth along specific crystallographic directions, potentially related to anisotropic bonding arrangements within the structure [6] [3].
Delta-aluminum hydride adopts a tetragonal crystal system with space group P4/n and represents one of the less well-characterized polymorphs [21]. Theoretical investigations using first-principles calculations have provided structural predictions for delta-aluminum hydride, though experimental confirmation remains limited [21]. The structure is described as containing 64 atoms per unit cell (tP64) with complex arrangements of aluminum and hydrogen atoms [21].
Epsilon-aluminum hydride represents another metastable modification with limited structural characterization [1] [3] [22]. Both delta and epsilon phases have been synthesized under specific conditions but remain poorly understood compared to the major alpha, beta, and gamma polymorphs [3] [22]. These phases demonstrate the remarkable structural flexibility of the aluminum-hydrogen system and the potential for additional polymorphic forms under different synthesis or pressure conditions [22].
Phase transformations in aluminum hydride polymorphs proceed through thermally activated processes involving restructuring of Al-H-Al bridging networks [18] [19]. The general transformation pathway follows the sequence: metastable polymorphs (β, γ, α', δ, ε) → alpha-aluminum hydride → aluminum + hydrogen [2] [5] [4]. These transformations are universally exothermic, reflecting the superior thermodynamic stability of the alpha phase [5] [4].
Experimental investigations using in situ X-ray diffraction have revealed that phase coexistence occurs during transformation processes, with gradual conversion from metastable to stable phases [18]. The kinetics of these transformations exhibit strong temperature dependence, with isothermal conversion times decreasing from 225 minutes at 100°C to 5 minutes at 180°C for gamma-to-alpha transitions [18]. The transformation mechanisms involve competing surface nucleation and bulk diffusion processes, with reduced diffusion resistance at elevated temperatures accelerating the kinetics [18].
Theoretical studies suggest that lithium impurities can significantly influence transformation thermodynamics and kinetics [19]. The presence of trace lithium may lower activation energies and introduce additional metastable states during phase transitions [19]. Surface oxidation effects can also impact transformation behavior through passivation layer formation, potentially hindering transitions in ambient environments [23].
All aluminum hydride polymorphs maintain octahedral coordination environments around aluminum atoms as the fundamental structural motif [6] [7] [4]. The coordination number of six remains constant across all phases, with aluminum atoms surrounded by six hydrogen atoms forming AlH₆ octahedra [8] [4]. However, the connectivity patterns between these octahedral units vary significantly among different polymorphs [9] [4].
In the alpha and beta phases, aluminum atoms participate exclusively in single Al-H-Al bridge bonds with hydrogen atoms serving as three-center, two-electron bridging ligands [6] [2] [4]. The gamma phase uniquely incorporates both single and double Al-2H-Al bridge bonds, creating environments where hydrogen atoms simultaneously bridge two aluminum centers [9]. These double bridges result in shortened Al-Al distances and modified electronic environments around the bridging hydrogen atoms [9].
Tetrahedral coordination environments become significant in small aluminum hydride clusters and surface sites [24] [25]. Studies of regenerated aluminum hydride samples show high tetrahedral-to-octahedral aluminum ratios, indicating predominance of small clusters rich in tetrahedral sites [24]. Theoretical investigations of aluminum hydride cluster cations reveal that tetrahedral coordination of aluminum atoms provides enhanced stability in these finite-size systems [25].
Flammable;Corrosive